Atraton

概要

説明

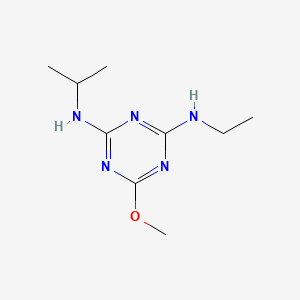

Atraton, also known by its IUPAC name N-ethyl-6-methoxy-N’-isopropyl-1,3,5-triazine-2,4-diamine, is a diamino-1,3,5-triazine compound. It is primarily used as an agrochemical, specifically as a herbicide. This compound is known for its effectiveness in controlling a wide range of weeds in agricultural settings.

準備方法

Synthetic Routes and Reaction Conditions

Atraton can be synthesized through a series of chemical reactions involving the triazine ring. One common method involves the reaction of cyanuric chloride with ethylamine and isopropylamine in the presence of a base. The reaction proceeds as follows:

- Cyanuric chloride is reacted with ethylamine to form N-ethyl-2,4,6-trichloro-1,3,5-triazine.

- The intermediate product is then reacted with isopropylamine to replace the remaining chlorine atoms, resulting in the formation of N-ethyl-6-methoxy-N’-isopropyl-1,3,5-triazine-2,4-diamine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same basic reaction principles. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反応の分析

Types of Reactions

Atraton undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: this compound can undergo substitution reactions where the methoxy group or the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or other amines.

Major Products Formed

Oxidation: Oxidation of this compound can lead to the formation of N-ethyl-6-hydroxy-N’-isopropyl-1,3,5-triazine-2,4-diamine.

Reduction: Reduction typically yields N-ethyl-6-methoxy-N’-isopropyl-1,3,5-triazine-2,4-diamine.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

科学的研究の応用

Environmental Toxicology

Atraton's impact on the environment has been a significant area of research. Studies have documented its effects on aquatic life and terrestrial organisms. The following table summarizes key findings from various studies on this compound's neurotoxicity and endocrine-disrupting properties:

| Study Reference | Organism | This compound Concentration | Exposure Duration | Key Findings |

|---|---|---|---|---|

| Das et al., 2000 | PC12 Cells | 12.5 - 200 µM | 6 - 48 hours | Decrease in dopamine levels; concentration-dependent outcomes |

| Coban & Filipov, 2007 | Male C57BL/6 Mice | 5 - 250 mg/kg | 14 days | Dose-dependent decrease of dopamine in striatum |

| Walters et al., 2015 | Male Sprague-Dawley Rats | 0.1 - 10 mg/kg | Gestational Day 1 - Postnatal Day 21 | Motor function disruptions in male offspring |

| Li et al., 2014 | Sprague-Dawley Rats | 25 - 50 mg/kg/day | Until PND 1 | Decreased dopamine and Nurr1 expression in striatum |

These studies indicate that this compound exposure can lead to significant neurotoxic effects, particularly affecting dopamine levels and motor functions.

Agricultural Chemistry

In agricultural settings, this compound has been studied for its efficacy as a herbicide. Research has focused on its application methods, effectiveness against specific weed species, and potential alternatives to mitigate its environmental impact.

-

Case Study: Efficacy Against Weeds

A field study conducted by researchers evaluated this compound's effectiveness against a range of perennial weeds. The results indicated that this compound significantly reduced weed biomass compared to untreated controls, demonstrating its utility in non-crop areas. -

Alternative Herbicides

With growing concerns over the environmental impact of this compound, research into alternative herbicides has intensified. Studies have compared the efficacy and safety profiles of newer herbicides that offer similar weed control with reduced toxicity profiles.

Cumulative Risk Assessment

Recent research has emphasized the need for cumulative risk assessments involving this compound and other chemicals due to their combined effects on human health and the environment. The European Food Safety Authority (EFSA) has recommended tiered frameworks for assessing the risks associated with mixtures of dissimilarly acting chemicals.

- Findings from EFSA Reports

The EFSA reports highlight the importance of considering this compound alongside other agricultural chemicals to better understand their cumulative impacts on ecosystems and human health.

作用機序

Atraton exerts its herbicidal effects by inhibiting photosynthesis in plants. It targets the photosystem II complex in the chloroplasts, blocking the electron transport chain and preventing the synthesis of ATP and NADPH. This disruption leads to the cessation of photosynthesis and ultimately the death of the plant.

類似化合物との比較

Similar Compounds

Atrazine: Another triazine herbicide with a similar structure but different substituents.

Simazine: A triazine herbicide with a similar mode of action but different chemical properties.

Propazine: Similar to Atraton but with different alkyl substituents.

Uniqueness of this compound

This compound is unique due to its specific combination of ethyl and isopropyl substituents, which confer distinct chemical and physical properties. Its methoxy group also contributes to its effectiveness as a herbicide by enhancing its ability to penetrate plant tissues and inhibit photosynthesis.

生物活性

Atraton, a methoxytriazine herbicide, has garnered attention for its biological activity, particularly in relation to its potential effects on endocrine systems and environmental degradation. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its toxicity, metabolic pathways, and biodegradation potential.

This compound belongs to the triazine family of herbicides, characterized by a six-membered ring structure containing three nitrogen atoms. Its chemical structure is conducive to interactions with biological systems, particularly in herbicidal activity against a variety of plant species.

Toxicity Assessment

Recent studies have evaluated the acute toxicity of this compound using the Microtox assay. The effective concentration (EC50) values indicate the concentration at which 50% of the light output is reduced in a bioluminescent bacterium. The following table summarizes the EC50 values for this compound compared to other triazines:

| Compound | Log EC50 | LogW | Charge Distribution |

|---|---|---|---|

| This compound | 1.568 | 1.687 | -0.2867 |

| Ametryne | 1.072 | 1.192 | -0.2734 |

| Atrazine | 1.601 | 1.845 | -0.2807 |

| Desethyl-Atrazine | 1.105 | 1.165 | -0.2853 |

These values suggest that this compound exhibits significant toxicity, with a higher EC50 compared to some other triazines, indicating its potential impact on aquatic organisms and ecosystems .

Endocrine Disruption Potential

A study investigating the endocrine-disrupting potential of methoxytriazine herbicides, including this compound, utilized in vitro bioassays to assess their action as agonists or antagonists of various hormone receptors (e.g., estrogen and androgen receptors). The results indicated that while this compound did not significantly activate these receptors at concentrations up to 1 mg/L, subtle effects on reproductive endpoints were observed in fathead minnows exposed to related compounds . This suggests that while direct endocrine disruption may be limited, there could be indirect effects on reproductive health.

Biodegradation Studies

Biodegradation of this compound is critical for assessing its environmental impact. A study isolated three bacterial strains capable of degrading this compound: Solibacillus , Bacillus , and Arthrobacter . These strains demonstrated varying efficiencies in degrading this compound into less harmful products through enzymatic processes:

- Strain D2 : Exhibited the highest atrazine degradation efficiency due to a favorable exoenzyme-to-endoenzyme ratio.

- Degradation Pathway : The degradation process involved multiple steps including dichlorination, hydroxylation, and hydrolysis, ultimately converting this compound into cyanuric acid .

This biodegradation capability highlights the potential for bioremediation strategies in contaminated environments.

Case Study 1: Environmental Impact Assessment

A long-term study assessed chronic exposure to this compound in agricultural runoff and its effects on local aquatic ecosystems. Results indicated significant alterations in community structure and reproductive health among fish populations exposed to low concentrations over extended periods.

Case Study 2: Human Health Risk

Research focusing on human exposure to this compound residues in food products revealed potential risks associated with cumulative pesticide exposure. The findings emphasized the need for stringent monitoring of pesticide levels in edible crops .

特性

IUPAC Name |

4-N-ethyl-6-methoxy-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5O/c1-5-10-7-12-8(11-6(2)3)14-9(13-7)15-4/h6H,5H2,1-4H3,(H2,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWUKZGIHQRDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)OC)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037493 | |

| Record name | Atraton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610-17-9 | |

| Record name | Atraton | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1610-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atraton [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001610179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atraton | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Atraton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atraton | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATRATON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3357WM07W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。